15-Fold Superior Aqueous Solubility Compared to the 4-Cyclopentyl Analog
In a direct comparison within the same patent series, the target compound (Example 9) exhibits a kinetic solubility of 150 µM in phosphate-buffered saline (PBS) at pH 7.4, whereas the 4-cyclopentyl congener (Example 8) reaches only 10 µM under identical conditions [1]. This represents a 15-fold improvement and places the compound above the commonly accepted 100 µM threshold for reliable cell-based and in vivo dosing.
| Evidence Dimension | Aqueous kinetic solubility (PBS pH 7.4) |
|---|---|
| Target Compound Data | 150 µM |
| Comparator Or Baseline | 6-Bromo-4-cyclopentyl-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one (Ex. 8): 10 µM |
| Quantified Difference | 15-fold higher solubility |
| Conditions | Shake-flask method, 24-hour equilibration, HPLC-UV quantification |
Why This Matters
Higher solubility directly prevents compound precipitation in cell culture media and in vivo dosing vehicles, ensuring accurate concentration–response relationships and avoiding false-negative results caused by uncontrolled aggregation.
- [1] International Patent WO2015/150995 A1, Example 8 and Example 9 solubility data. View Source
